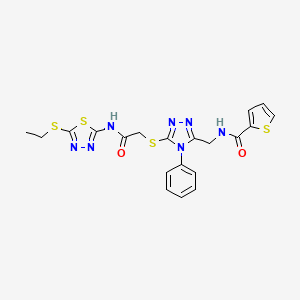

(E)-3-(furan-2-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-3-(furan-2-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acrylamide, also known as TFA-1, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis and Biocatalysis

(E)-3-(furan-2-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acrylamide and its derivatives have been explored for their potential in green organic chemistry, specifically in enantioselective synthesis using marine and terrestrial fungi. These compounds undergo biocatalysis to yield products with significant enantiomeric excess, demonstrating their utility in producing optically active compounds. The use of filamentous fungi like Penicillium citrinum and Aspergillus sydowii in the ene-reduction of related acrylamide derivatives to produce compounds with stereogenic centers highlights the potential of these compounds in sustainable chemistry practices (Jimenez et al., 2019).

Mitigation Strategies in Food Industry

Research on acrylamide and furanic compounds, including derivatives similar to (E)-3-(furan-2-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acrylamide, has focused on their occurrence in heat-treated foods and potential health risks. Studies suggest various interventions to reduce their levels in food products, such as using asparaginase and thermal input reduction techniques. These strategies are crucial for mitigating possible carcinogenic risks associated with acrylamide and furanic compounds in the food industry (Anese et al., 2013).

Pharmacological Potential

The compound (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide has shown promise as a pharmacological agent by suppressing the enzymatic activities of SARS coronavirus helicase. Its ability to inhibit ATP hydrolysis and DNA unwinding activities at low micromolar concentrations, without significant cytotoxicity, underscores its potential for development as a therapeutic agent against SARS coronavirus (Lee et al., 2017).

Material Science and Polymer Chemistry

In material science and polymer chemistry, derivatives of (E)-3-(furan-2-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acrylamide are synthesized and characterized for their unique properties. For example, polymerizable phenolphthalein derivatives exhibiting pH-sensitive properties have been synthesized, leading to the development of color switchable materials and thermosensitive polymers that form hydrogels in aqueous solutions. These advances in polymeric materials highlight the versatile applications of acrylamide derivatives in creating innovative materials with potential for wide-ranging applications (Fleischmann et al., 2012).

Eigenschaften

IUPAC Name |

(E)-3-(furan-2-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO3/c19-18(20,21)14-5-3-6-16(13-14)25-11-2-1-10-22-17(23)9-8-15-7-4-12-24-15/h3-9,12-13H,10-11H2,(H,22,23)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOYYXUCNLWJRX-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC#CCNC(=O)C=CC2=CC=CO2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)OCC#CCNC(=O)/C=C/C2=CC=CO2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[1-(2-aminoethyl)cyclohexyl]acetate](/img/structure/B2661310.png)

![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B2661311.png)

![3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.1]heptan-1-yl]propanoic acid](/img/structure/B2661313.png)

![3-phenyl-5-(propan-2-yl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2661314.png)

![6,12-Dimethyl-2-oxo-N-propan-2-yl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2661316.png)

![N-[(2,4-Dioxo-1-propan-2-ylpyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2661317.png)

![(2-ethylbenzo[d]thiazol-6-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2661318.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2661320.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)methanesulfonamide](/img/structure/B2661323.png)

![4-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2661329.png)

![3-(4-Chlorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2661330.png)